4-Chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol is an organic compound with the molecular formula and a molar mass of approximately 323.73 g/mol. This compound features a complex structure that includes a chloro group, a nitro group, and a tetrahydro-pyran moiety, making it of interest in various chemical and biological applications. The compound is characterized by its high density, predicted to be around 1.56 g/cm³, and a boiling point estimated at 519.2 °C .
The reactivity of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol can be attributed to the presence of functional groups such as the chloro and nitro substituents. These groups can participate in nucleophilic substitution reactions, electrophilic aromatic substitution, and reduction reactions. For instance:
Preliminary studies suggest that compounds similar to 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol exhibit significant biological activity, particularly in anti-inflammatory and antimicrobial contexts. The presence of the pyrazole ring is often associated with various pharmacological effects, including potential antitumor activity and inhibition of specific enzyme pathways relevant to disease processes.
The synthesis of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol typically involves multi-step synthetic routes:
4-Chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol has potential applications in:
Several compounds share structural features with 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Indazole core structure | |
| 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | Contains benzonitrile moiety | |
| 5-Nitro-[1,2,4]triazolo[3,4-b]quinazolin | Triazole and quinazoline rings |
The uniqueness of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazol-4-y]phenol lies in its specific combination of functional groups (chloro and nitro) along with the tetrahydropyran moiety, which may enhance its biological activity compared to structurally similar compounds that lack these features. This unique structure positions it as a promising candidate for further research in medicinal chemistry and drug development .